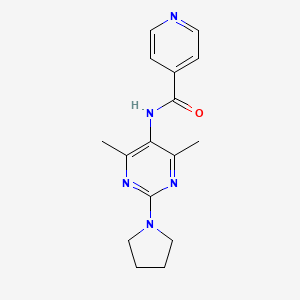

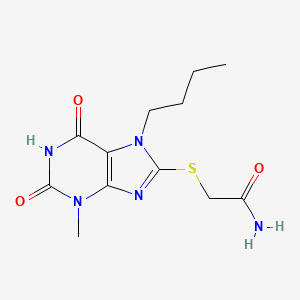

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The average mass of the molecule is 422.263 Da .Chemical Reactions Analysis

The chemical reactions involving “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” could include reactions with (hetero)aromatic C-nucleophiles .科学的研究の応用

Chemical Synthesis and Structural Analysis

The synthesis of pyrimidine derivatives, including those structurally related to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide, has been explored for various applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics demonstrates the chemical versatility of pyrimidine compounds. These compounds have been evaluated for their insecticidal and antibacterial potential, showcasing the broad utility of pyrimidine derivatives in developing new bioactive molecules (Deohate & Palaspagar, 2020). Similarly, studies on the cation tautomerism of pyrimidine derivatives highlight their structural diversity and potential applications in molecular recognition processes, which are crucial for drug development (Rajam et al., 2017).

Biological Activity

Research into the biological activities of compounds structurally related to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide has revealed their potential in various therapeutic areas. For example, the evaluation of Schiff-base derivatives of isoniazid, which include pyrimidine moieties, for antimicrobial and antituberculosis activity, illustrates the significance of pyrimidine derivatives in developing novel antimicrobial agents (Soni & Patel, 2017). Additionally, the design, synthesis, and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasize the therapeutic potential of pyrimidine derivatives in oncology and inflammation (Rahmouni et al., 2016).

Material Science and Sensing Applications

Pyrimidine derivatives have also found applications in material science and as sensors. The synthesis and characterization of pyrimidine-phthalimide derivatives, for instance, highlight their applications in pH sensing and as aggregation-induced emission (AIE) chromophores. These compounds demonstrate the ability to undergo protonation at nitrogen atoms, causing significant color changes, which is useful in developing novel colorimetric pH sensors (Yan et al., 2017).

将来の方向性

The future directions for “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of research .

特性

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-5-7-17-8-6-13)12(2)19-16(18-11)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGJAHAKJUJBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2921938.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2921944.png)

![5-Chloro-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2921947.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2921948.png)

![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2921952.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)